6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with an isopropyl group and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid typically involves the reaction of 4-isopropylpiperazine with 2-methylnicotinic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid
- 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole
- 2-benzothiazolylimino-5-piperazinyl-4-thiazolidinone
Uniqueness
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid is unique due to its specific structural features, such as the presence of both a piperazine ring and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O2/c1-10(2)16-6-8-17(9-7-16)13-5-4-12(14(18)19)11(3)15-13/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
InChI Key |
VTGMNNUYPASXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.